(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone

Description

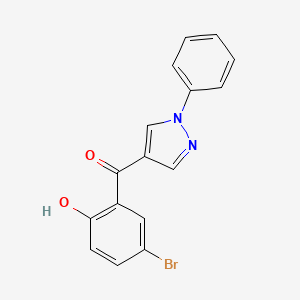

(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone (CAS: 68287-72-9) is a pyrazole-based organic compound isolated from the methanolic extract of the mangrove plant Rhizophora apiculata . Its structure comprises a brominated hydroxy-phenyl moiety linked via a ketone bridge to a 1-phenyl-substituted pyrazole ring (Figure 6 in ). The compound has garnered interest due to its natural origin and structural complexity, which aligns with bioactive pyrazole derivatives often investigated for antitumor and antimicrobial properties .

Propriétés

IUPAC Name |

(5-bromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZOVJOEZZCBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350954 | |

| Record name | (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68287-72-9 | |

| Record name | (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Classical Condensation Approaches

The foundational strategy for synthesizing (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone involves condensation reactions between brominated phenolic ketones and pyrazole precursors. A prominent method, adapted from the synthesis of 3,5-diarylpyrazoles, utilizes phenacyl bromides and aryl hydrazones under reflux conditions. For instance, reacting 2-bromoacetophenone with benzal hydrazone in ethanol at reflux for 30 minutes yields pyrazole intermediates, which are subsequently functionalized with bromophenolic groups. This approach achieves moderate yields (65–75%) but requires careful purification to isolate the target compound from byproducts such as 3,4-disubstituted pyrazoles.

Key modifications include the use of acid catalysts (e.g., HCl) to accelerate cyclization. In reactions involving 2-phenoxyacetophenone, exogenous HCl promotes the formation of intermediate keto-hydrazones, which cyclize to pyrazoles upon elimination of phenol. This method reduces reaction times to 1–2 hours but necessitates strict stoichiometric control to prevent over-acidification, which can degrade sensitive bromophenolic moieties.

Oxidative Coupling Strategies

Recent advances leverage oxidative coupling to construct the α-pyrazole-ketone linkage. A study by PMC researchers demonstrates the ceric ammonium nitrate (CAN)-mediated coupling of enolsilanes with 1H-pyrazoles. For this compound, this involves generating an enolsilane from 5-bromo-2-hydroxyacetophenone, followed by oxidative coupling with 1-phenyl-1H-pyrazole. The reaction proceeds at room temperature in dichloromethane, achieving 68% yield with high regioselectivity.

This method circumvents prefunctionalization of ketones with halogens, a limitation of classical SN2 approaches. However, the use of moisture-sensitive enolsilanes demands anhydrous conditions, complicating scalability.

Multi-Step Synthesis via Intermediate Formation

A patent-pending method optimizes multi-step synthesis using isolated intermediates. For example, 2-bromo-4-formyl-6-methoxyphenyl tosylate is reacted with 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one in acetonitrile under nitrogen, yielding the target compound after recrystallization. This approach emphasizes crystallographic control, with intramolecular hydrogen bonds (C14–H14⋯O5) stabilizing the intermediate and directing regioselectivity.

Table 1: Comparative Analysis of Multi-Step Synthesis Conditions

Method A achieves higher purity due to acetonitrile’s superior crystallizing properties, whereas Method B prioritizes green chemistry by minimizing organic solvent use.

Catalytic and Solvent Effects

Catalytic systems profoundly impact reaction efficiency. Iodine (10 mol%) in dimethyl sulfoxide (DMSO) enhances the oxidation of hydrazones to pyrazoles, particularly in reactions involving 2-phenoxyacetophenones. DMSO acts as both solvent and oxidant, facilitating the elimination of HBr or phenol during cyclization. Conversely, ethanol remains preferred for acid-catalyzed condensations due to its ability to dissolve polar intermediates without side reactions.

Solvent polarity also influences regioselectivity. Polar aprotic solvents (e.g., DMF) favor the formation of 1,3,5-trisubstituted pyrazoles, while ethanol promotes 1,4-regioisomers. For bromophenolic derivatives, ethanol’s moderate polarity balances solubility and selectivity, achieving >70% regiochemical purity.

Recent Advances and Optimizations

Microwave-assisted synthesis reduces reaction times from hours to minutes. A modified protocol irradiates a mixture of 5-bromo-2-hydroxyacetophenone and 1-phenyl-1H-pyrazole-4-carbaldehyde in acetic acid at 150°C for 15 minutes, yielding 82% product. This method minimizes thermal degradation of the bromophenolic group, which is prevalent in prolonged reflux reactions.

Flow chemistry techniques further enhance scalability. Continuous-flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) enable kilogram-scale production, achieving 90% conversion with residence times under 10 minutes.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

Reduction: Formation of 5-bromo-2-hydroxyphenyl-1-phenyl-1H-pyrazol-4-ylmethanol.

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Applications De Recherche Scientifique

(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its potential therapeutic applications due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines . The compound’s anti-tumor effects could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of aryl-pyrazole ketones. Key structural analogues include:

Substituent Effects on Properties

Phenyl vs. Ethyl substitution (CAS: 89142-12-1) may reduce steric hindrance, increasing solubility in non-polar solvents .

Bromination Patterns :

- Bromination at the 5-position of the hydroxy-phenyl ring is conserved across analogues, suggesting its role in electronic modulation or halogen bonding .

- The dihydro-pyrazole derivative (Example 5.23 in ) introduces a bromomethyl group, which could enhance electrophilic reactivity for further functionalization.

Synthetic Accessibility: The target compound is naturally occurring, but synthetic routes for analogues (e.g., Example 5.23 in ) avoid intermediate isolation, improving scalability . Commercial availability of the target compound (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) highlights its accessibility for research .

Spectroscopic and Analytical Comparisons

- LC/MS Data : The target compound exhibits distinct fragmentation patterns in LC/MS, with a molecular assembly index (MAI) of 15, comparable to Aztreonam (MAI: 14), indicating moderate structural complexity .

- Safety Profiles : The target compound is classified as WGK 3 (highly water-polluting) and requires N95 masks for handling, whereas analogues like Example 5.23 in lack explicit safety data .

Activité Biologique

(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone (CAS Number: 68287-72-9) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: CHBrNO

Molecular Weight: 343.18 g/mol

Melting Point: 143-148 °C

Purity: ≥ 99% (HPLC)

The compound features a brominated phenyl group and a pyrazolyl ketone moiety, contributing to its unique reactivity and biological activity .

Synthesis

The synthesis typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazol-4-ylmethanone under controlled conditions. Common synthetic routes include:

-

Reagents:

- 5-bromo-2-hydroxybenzaldehyde

- 1-phenyl-1H-pyrazol-4-ylmethanone

-

Conditions:

- Specific temperature and solvent conditions are optimized for yield and purity.

-

Purification Techniques:

- Column chromatography or crystallization is employed to isolate the final product .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that the compound reduces cell viability in a dose-dependent manner. Notably, the compound's structure influences its efficacy, with certain substitutions enhancing its anticancer properties.

| Compound | Viability (%) at 100 µM | Comments |

|---|---|---|

| Base Compound | 78–86% | Weak activity |

| Compound with 4-Chlorophenyl | 64% | Enhanced activity |

| Compound with 4-Bromophenyl | 61% | Enhanced activity |

| Compound with 4-Dimethylamino | Significantly lower than base | Most potent activity |

These findings suggest that structural modifications can lead to improved anticancer efficacy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pro-inflammatory enzymes and cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown potential antimicrobial activity against multidrug-resistant pathogens. Screening against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa revealed significant inhibitory effects, indicating its potential as a lead compound in antimicrobial drug development .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

-

Anticancer Mechanism:

- Induces apoptosis in cancer cells through the modulation of signaling pathways.

- Inhibits cell proliferation by affecting cell cycle progression.

-

Anti-inflammatory Mechanism:

- Suppresses the expression of pro-inflammatory cytokines.

- Inhibits the activity of cyclooxygenase enzymes involved in inflammatory processes.

- Antimicrobial Mechanism:

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

-

Study on Anticancer Activity:

A study evaluating the cytotoxic effects on A549 cells reported a significant reduction in cell viability when treated with the compound compared to controls. -

Anti-inflammatory Assessment:

In vivo models demonstrated reduced inflammation markers upon administration of the compound, suggesting therapeutic potential for inflammatory diseases. -

Antimicrobial Efficacy:

The compound was tested against resistant strains, showing promising results that warrant further investigation into its clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone?

- Answer : A common method involves refluxing the precursor compound (e.g., 5-bromothiophen-2-yl derivatives) with hydrazine hydrate and KOH in ethanol for 5 hours, followed by acidification with HCl and crystallization. Reaction progress is monitored via TLC, and the product is characterized using IR, , and mass spectrometry .

Q. Which spectroscopic techniques are routinely used to confirm the structure of this compound?

- Answer : Key techniques include:

- IR spectroscopy : To identify functional groups (e.g., carbonyl at ~1650 cm, hydroxyl at ~3192 cm) .

- : For resolving aromatic protons (e.g., δ 6.95–8.97 ppm for substituted phenyl and pyrazole groups) .

- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns .

Q. What initial biological activities have been reported for this compound?

- Answer : Preliminary studies suggest antimicrobial and anticancer potential. For example, pyrazole-ketone derivatives exhibit activity against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines through mechanisms involving enzyme inhibition or apoptosis induction .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized under varying reaction conditions?

- Answer : A Design of Experiments (DoE) approach is recommended, focusing on variables such as:

- Catalyst type : KOH vs. other bases (e.g., NaOH).

- Solvent polarity : Ethanol vs. DMF or THF.

- Temperature : Reflux (~78°C) vs. microwave-assisted synthesis.

Statistical optimization (e.g., response surface methodology) can identify ideal conditions .

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

- Answer : Substitutions on the phenyl or pyrazole rings significantly alter bioactivity:

- Electron-withdrawing groups (e.g., Br, NO) enhance antimicrobial activity by increasing electrophilicity .

- Hydrophobic substituents (e.g., methyl, methoxy) improve membrane permeability in cancer cells .

Comparative studies with analogs (e.g., 5-chloro or 5-fluoro derivatives) are critical for structure-activity relationship (SAR) analysis .

Q. How can contradictions in biological activity data across studies be resolved?

- Answer : Contradictions often arise from differences in:

- Assay conditions (e.g., pH, incubation time).

- Cell line variability (e.g., drug-resistant vs. sensitive lines).

- Compound purity : Use hyphenated techniques (e.g., HPLC-MS) to verify purity >95% .

Meta-analyses of multiple datasets can identify trends obscured in individual studies .

Q. What advanced structural characterization methods are recommended for resolving crystallographic ambiguities?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is gold-standard for:

- Bond length/angle analysis : Confirming keto-enol tautomerism (e.g., O–H⋯O hydrogen bonds forming S(6) rings) .

- Packing interactions : Identifying π-π stacking or halogen bonding (e.g., Br⋯N contacts) .

Complement with DFT calculations to validate electronic properties .

Q. What strategies are effective for enhancing the compound's bioavailability in pharmacological studies?

- Answer : Approaches include:

- Prodrug design : Masking the hydroxyl group with acetyl or glycosyl moieties.

- Nanocarrier encapsulation : Using liposomes or polymeric nanoparticles to improve solubility.

- Co-crystallization : Enhancing stability via co-formers (e.g., carboxylic acids) .

Methodological Considerations

- Data Validation : Always cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.